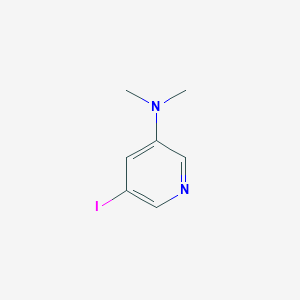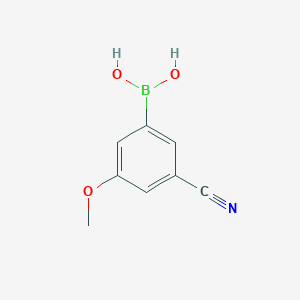
(3-Cyano-5-methoxyphenyl)boronic acid
説明
“(3-Cyano-5-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H8BNO3 . It has an average mass of 176.965 Da and a monoisotopic mass of 177.059723 Da .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a methoxy group .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used as carbon nucleophiles in multicomponent reactions (MCRs), such as the Passerini-type three-component coupling reaction . This reaction enables the synthesis of an expanded inventory of α-hydroxyketones with skeletal diversity .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 378.8±52.0 °C at 760 mmHg, and a flash point of 182.9±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
科学的研究の応用
Formation and Characterization of Cationic Rhodium Complexes
Research has demonstrated the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. These complexes undergo smooth hydrolysis, indicating potential applications in chemical synthesis and molecular structure studies (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies in Alcohols
Boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols. This research aids in understanding the photophysical properties of these compounds, potentially leading to applications in fluorescent sensors and probes (Geethanjali et al., 2015).
Catalyst in Organic Synthesis
(3-Cyano-5-methoxyphenyl)boronic acid and its derivatives have been used as catalysts or reactants in various organic synthesis processes. One such process is the rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by intramolecular lactonization, which is a novel procedure for synthesizing 3-arylphthalides (Lv et al., 2011).
Specific Reduction of Fructose in Food Matrices
The application of boronic acids, including derivatives of this compound, for the specific reduction of fructose in food matrices has been investigated. This involves the reversible binding of fructose at higher pH values and fractionation to change sugar composition, showing potential for applications in food technology and sugar reduction (Pietsch & Richter, 2016).
Study of Photophysical Properties
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were studied to understand the solvatochromism and quantum yield in different solvents. This research contributes to the development of materials with specific optical properties, which can be used in various applications like sensors and optical devices (Muddapur et al., 2016).
Diol Recognition at Neutral pH
Studies have shown that certain boronic acids, like 3-methoxycarbonyl-5-nitrophenyl boronic acid, exhibit high affinity for diol recognition at neutral pH. This characteristic is useful in carbohydrate recognition and could have applications in biochemical sensing and diagnostics (Mulla, Agard, & Basu, 2004).
作用機序
将来の方向性
The interest in boronic acids, including “(3-Cyano-5-methoxyphenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . Their application in the synthesis of bioactive molecules, sensors, and delivery systems is being explored . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
特性
IUPAC Name |
(3-cyano-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJLDFQTCJMOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




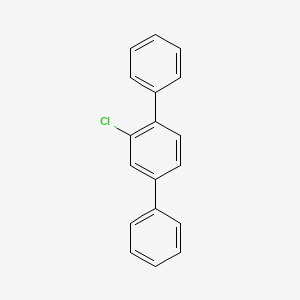
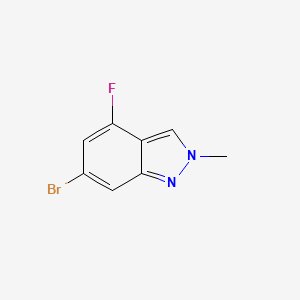
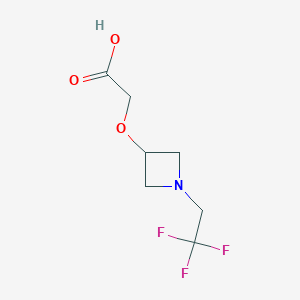
![Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B8237100.png)
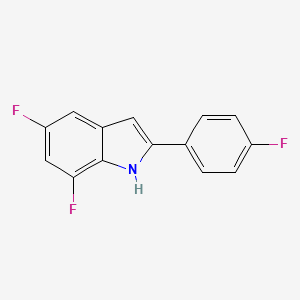
![tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)
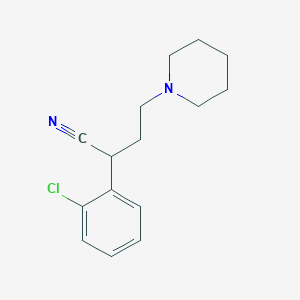
![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
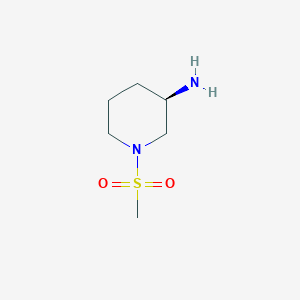

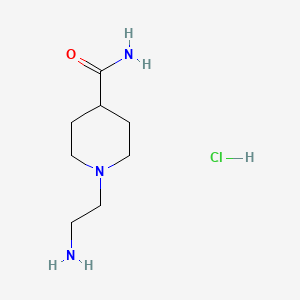
![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
